6-Cyclobutyl-6-oxohexanoic acid

Beschreibung

Contextualization within Oxocarboxylic Acids and Cyclobutyl Systems in Organic Chemistry

6-Cyclobutyl-6-oxohexanoic acid belongs to the class of oxocarboxylic acids, which are organic compounds containing both a ketone (oxo) and a carboxylic acid functional group. wikipedia.org The specific arrangement in this molecule, with the ketone at the 6-position relative to the carboxylic acid, classifies it as a γ-keto acid. Keto acids are pivotal intermediates in numerous metabolic pathways and are versatile building blocks in organic synthesis. wikipedia.org

The presence of a cyclobutane (B1203170) ring adds another layer of chemical interest. Cyclobutane moieties are increasingly incorporated into drug candidates and complex molecules. nih.govresearchgate.netrsc.org Their rigid, puckered conformation can impart favorable properties such as metabolic stability, conformational restriction of flexible chains, and the ability to act as a three-dimensional scaffold. nih.govnih.govyoutube.com The inclusion of a cyclobutane ring in a molecule can significantly influence its biological activity and pharmacokinetic profile.

Significance of the Keto-Carboxylic Acid Functionality for Chemical Synthesis and Reactivity

The dual functionality of a keto-carboxylic acid like this compound provides a rich platform for a variety of chemical transformations. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to an alcohol. The ketone group, on the other hand, is susceptible to nucleophilic attack, reduction to a secondary alcohol, and can participate in condensation reactions.

This bifunctionality is particularly valuable in the field of bioorthogonal chemistry, where the ketone or aldehyde functionality can react selectively with hydrazides or alkoxyamines to form stable hydrazone or oxime linkages, respectively, even in complex biological environments. nih.govnih.govacs.org This allows for the specific labeling and tracking of molecules.

Overview of Current Research Paradigms and Emerging Areas for this compound Studies

While dedicated research articles on this compound are scarce in the public domain, its mention in several patents points towards its emerging significance, particularly in the field of drug delivery. researchgate.netwikipedia.orggoogle.comgoogle.com These patents suggest its potential use as an intracellular penetration enhancer, a compound that facilitates the transport of therapeutic agents across cell membranes. researchgate.netwikipedia.org

The mechanism by which such enhancers work can vary, but often involves transiently disrupting the cell membrane's lipid bilayer or interacting with membrane proteins to increase permeability. nih.govyoutube.comresearchgate.netslideshare.net The combination of a lipophilic cyclobutyl group and a hydrophilic carboxylic acid in this compound may provide the amphipathic character often associated with membrane-active compounds.

Future research is likely to focus on elucidating the precise mechanism of its penetration-enhancing properties, exploring its potential in various drug delivery systems, and developing efficient and scalable synthetic routes. Furthermore, its unique structure makes it an interesting candidate for creating novel polymers or as a scaffold in the design of new bioactive molecules.

Physicochemical Properties of this compound

Below is a table summarizing the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 898766-81-9 | Fluorochem slideshare.net, Sigma-Aldrich rsc.org |

| Molecular Formula | C₁₀H₁₆O₃ | Sigma-Aldrich rsc.org |

| Molecular Weight | 184.24 g/mol | Sigma-Aldrich rsc.org |

| Appearance | White solid | Sigma-Aldrich rsc.org |

| IUPAC Name | This compound | Sigma-Aldrich rsc.org |

| InChI Key | NIRYFHPBAWKZBA-UHFFFAOYSA-N | Sigma-Aldrich rsc.org |

| Purity | 97% | Sigma-Aldrich rsc.org |

Proposed Synthesis of this compound

A potential two-step synthesis is outlined below:

Grignard Reaction: Reaction of cyclobutylmagnesium bromide with adipic anhydride. This would lead to the formation of the desired keto-acid after acidic workup.

Oxidation of a Secondary Alcohol: Synthesis of the corresponding 6-cyclobutyl-6-hydroxyhexanoic acid, followed by selective oxidation of the secondary alcohol to a ketone using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Potential Research Applications and Detailed Findings

The primary area of interest for this compound, as indicated by patent literature, is its role as an intracellular penetration enhancer . researchgate.netwikipedia.org

Mechanism of Action as a Penetration Enhancer (Hypothesized)

The mechanism by which this compound may enhance intracellular penetration is likely related to its amphipathic nature.

Lipid Bilayer Disruption: The lipophilic cyclobutyl group could insert into the lipid bilayer of the cell membrane, disrupting the ordered packing of the phospholipid tails. This would transiently increase membrane fluidity and permeability, allowing co-administered drug molecules to pass through more easily. nih.govslideshare.net

Interaction with Membrane Proteins: The molecule could interact with proteins embedded in the cell membrane, potentially inducing conformational changes that open transient pores or channels.

Formation of Micellar Structures: At higher concentrations, the amphipathic nature of the molecule could lead to the formation of micelles that can encapsulate and transport drug molecules across the cell membrane.

It is important to note that these are hypothesized mechanisms based on the known actions of other penetration enhancers. nih.govyoutube.comslideshare.net Detailed biophysical studies would be required to confirm the precise mode of action for this specific compound.

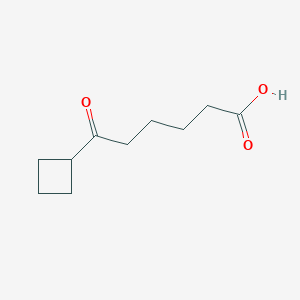

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-cyclobutyl-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-9(8-4-3-5-8)6-1-2-7-10(12)13/h8H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRYFHPBAWKZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645360 | |

| Record name | 6-Cyclobutyl-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-81-9 | |

| Record name | ε-Oxocyclobutanehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyclobutyl-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Cyclobutyl 6 Oxohexanoic Acid

Established Synthetic Pathways for Keto Acids with Cyclobutyl Moieties

The construction of 6-cyclobutyl-6-oxohexanoic acid can be approached by considering the formation of the hexanoic acid backbone and the introduction of the cyclobutyl ketone functionality as separate, yet interconnected, synthetic challenges.

General Synthetic Strategies for Keto Hexanoic Acids

The synthesis of keto hexanoic acids, such as the parent 6-oxohexanoic acid, can be achieved through various established methods. One common approach involves the oxidation of a corresponding cyclic precursor. For instance, the ozonolysis of a six-membered ring with an endocyclic double bond, followed by an oxidative workup, can yield a dicarboxylic acid, which can then be selectively transformed into a keto acid.

Another versatile method is the acetoacetic ester synthesis, which allows for the construction of ketones from alkyl halides. youtube.com This method involves the alkylation of the enolate of ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield a ketone. youtube.comrsc.org By choosing an appropriate ω-haloester as the alkylating agent, a keto ester can be formed, which upon hydrolysis yields the desired keto acid.

Similarly, the malonic ester synthesis provides a pathway to carboxylic acids. koreascience.kr While primarily used for the synthesis of substituted acetic acids, modifications of this method can be adapted for the preparation of longer-chain keto acids. wikipedia.orgmasterorganicchemistry.com

A summary of general strategies is presented in the table below:

| Synthetic Strategy | Starting Materials | Key Transformations | Product Type |

| Ozonolysis of Cyclic Alkenes | Cyclic alkene | Ozonolysis, Oxidative/Reductive Workup | Dicarboxylic acid or Dialdehyde |

| Acetoacetic Ester Synthesis | Ethyl acetoacetate, Alkyl halide | Enolate formation, Alkylation, Hydrolysis, Decarboxylation | Ketone |

| Malonic Ester Synthesis | Diethyl malonate, Alkyl halide | Enolate formation, Alkylation, Hydrolysis, Decarboxylation | Carboxylic acid |

Approaches for Introducing the Cyclobutyl Moiety

The introduction of a cyclobutyl group onto a carbon framework can be accomplished through several synthetic routes. One direct method involves the use of a cyclobutyl Grignard reagent or a cyclobutyl lithium reagent to attack an electrophilic carbon, such as an aldehyde or an acyl chloride. This approach forms a new carbon-carbon bond and incorporates the cyclobutyl ring in a single step.

Another strategy is the [2+2] cycloaddition reaction between two alkene molecules to form a cyclobutane (B1203170) ring. achemblock.com While powerful, this method often requires photochemical conditions and may lead to a mixture of products depending on the substitution pattern of the alkenes.

For the specific case of this compound, a plausible approach involves the Friedel-Crafts acylation of a suitable aromatic precursor with a derivative of adipic acid, followed by subsequent modification of the aromatic ring. However, a more direct route would involve the reaction of a cyclobutyl-containing nucleophile with a six-carbon electrophile already possessing the carboxylic acid or a protected form thereof. A cobalt-catalyzed cross-coupling reaction between alkyl iodides and cyclobutyl Grignard reagents has been reported as an efficient method for introducing the cyclobutyl ring. researchgate.net

Advanced Synthetic Transformations for this compound Derivatives

The synthesis of derivatives of this compound can be achieved by employing more advanced and versatile synthetic transformations that allow for precise control over the molecular architecture.

Enolate Ion Alkylation Strategies

Enolate ions are powerful nucleophiles in organic synthesis, enabling the formation of carbon-carbon bonds. sigmaaldrich.comorganic-chemistry.orgorganic-chemistry.org The α-carbon to the ketone in a derivative of this compound, such as its ester form, can be deprotonated using a strong base like lithium diisopropylamide (LDA) to form a regioselective enolate. organic-chemistry.org This enolate can then be reacted with various electrophiles (e.g., alkyl halides, aldehydes, or ketones) to introduce substituents at the C-5 position.

For instance, alkylation of the enolate of methyl 6-cyclobutyl-6-oxohexanoate would yield a derivative with a new alkyl group at the carbon adjacent to the cyclobutyl ketone. This strategy offers a modular approach to a variety of derivatives with different substitution patterns. The choice of base and reaction conditions is crucial to control the regioselectivity of enolate formation, especially if there are other acidic protons in the molecule. organic-chemistry.org

Applications of Malonic Ester and Acetoacetic Ester Synthesis to Analogous Keto Acids

The malonic ester and acetoacetic ester syntheses are highly versatile for creating a wide array of carboxylic acids and ketones, respectively. rsc.orgkoreascience.kr These classic methods can be adapted to synthesize derivatives of this compound.

For example, to synthesize a derivative with a substituent on the carbon chain, one could start with a modified malonic ester. By alkylating diethyl malonate with a suitable ω-haloalkylcyclobutylketone, followed by hydrolysis and decarboxylation, a substituted keto acid could be obtained.

Similarly, the acetoacetic ester synthesis can be employed to introduce the cyclobutyl ketone and part of the carbon chain. youtube.comacs.org One could envision alkylating the dianion of ethyl acetoacetate, first at the more acidic α-carbon and then at the terminal methyl group, with appropriate electrophiles to construct the desired carbon skeleton. Subsequent hydrolysis and decarboxylation would then yield the target keto acid derivative. rsc.org

The general steps for these syntheses are outlined below:

| Synthesis | Key Steps |

| Malonic Ester Synthesis | 1. Deprotonation of malonic ester to form an enolate. nih.gov 2. Alkylation of the enolate with an alkyl halide. yale.edu 3. Hydrolysis of the ester groups to carboxylic acids. 4. Decarboxylation upon heating to yield the final carboxylic acid. yale.edu |

| Acetoacetic Ester Synthesis | 1. Deprotonation of acetoacetic ester to form an enolate. acs.org 2. Alkylation of the enolate with an alkyl halide. sigmaaldrich.comacs.org 3. Hydrolysis of the ester to a β-keto acid. sigmaaldrich.com 4. Decarboxylation upon heating to yield a ketone. sigmaaldrich.comacs.org |

Ozonolytic Cleavage Techniques for Analogous Terminally Differentiated Keto Acids

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. wikipedia.orglibretexts.orgmasterorganicchemistry.com This technique can be strategically employed to synthesize terminally differentiated keto acids analogous to this compound. A key strategy involves the ozonolysis of a cyclic alkene precursor where one of the double bond carbons is part of the desired keto acid structure.

For instance, the ozonolysis of a 1-cyclobutyl-cycloalkene, followed by an oxidative workup (e.g., using hydrogen peroxide), would cleave the double bond to yield a dicarbonyl compound. wikipedia.org If the starting cycloalkene is appropriately substituted, this can lead directly to a keto acid. For example, the ozonolysis of 1-cyclobutylcyclohexene under oxidative conditions would yield this compound.

This method is particularly useful for creating linear molecules from cyclic precursors and provides a high degree of control over the position of the resulting carbonyl groups. The choice of workup conditions (reductive or oxidative) determines whether aldehydes or carboxylic acids are formed from the cleaved double bond. wikipedia.org

Ester Hydrolysis Protocols for Beta-Keto Acid Preparation

The final step in many syntheses of keto acids involves the hydrolysis of a corresponding ester precursor, such as an ethyl or methyl ester. This transformation is crucial for unmasking the carboxylic acid functionality. Although this compound is a γ-keto acid, the principles of hydrolyzing β-keto esters are highly relevant and widely studied. mcat-review.orgresearchgate.net

Hydrolysis can be performed under either basic or acidic conditions. aklectures.com Basic hydrolysis, typically using sodium hydroxide (B78521) or potassium hydroxide, is common but can be complicated for certain substrates. For instance, the hydrolysis of sterically hindered disubstituted β-keto esters can be difficult, often requiring harsh reaction conditions. nih.gov

Acidic hydrolysis provides an alternative route. The primary challenge in the synthesis of β-keto acids is their propensity to undergo decarboxylation (loss of CO₂) upon heating. libretexts.org This reaction is facilitated by the β-carbonyl group, which stabilizes the resulting enol intermediate. mcat-review.org Therefore, hydrolysis conditions must be carefully controlled, often proceeding at room temperature to avoid degradation of the product. nih.gov Palladium-catalyzed hydrogenolysis of allyl β-keto esters offers a particularly mild method that proceeds under neutral conditions at room temperature, making it suitable for labile compounds. nih.gov

Table 1: Comparison of Hydrolysis Methods for Keto Esters

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Basic Hydrolysis | NaOH or KOH in H₂O/alcohol | Often requires heating | Generally effective | Can be harsh; may cause side reactions or fail with hindered esters. nih.gov |

| Acidic Hydrolysis | H₃O⁺ | Mild to moderate heating | Alternative to basic conditions | Risk of decarboxylation, especially for β-keto acids. libretexts.org |

| Palladium-Catalyzed Hydrogenolysis | Pd catalyst, HCOOH, Et₃N | Room temperature, neutral pH | Very mild; suitable for sensitive substrates. nih.gov | Requires specific allyl ester precursor. |

Photocatalytic [2+2]-Cycloaddition in Cyclobutane Synthesis

The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis, and modern photoredox catalysis has enabled these reactions to proceed under visible light with high efficiency. kib.ac.cnnih.gov This method is a powerful tool for creating the four-membered ring found in this compound. The reaction typically involves the light-induced dimerization of alkenes or an intramolecular reaction of a diene. nih.govnih.gov

A variety of photocatalysts can be employed, including transition-metal complexes and purely organic dyes. nih.gov Iridium(III) complexes, such as [Ir{dF(CF3)ppy}2(dtb-bpy)]PF6, are highly effective sensitizers for the [2+2] photodimerization of substrates like cinnamic esters, proceeding with high yield and diastereoselectivity. rsc.org The on-DNA synthesis of highly substituted cyclobutanes has been achieved using an iridium-based photocatalyst in aqueous solution, demonstrating the reaction's functional group tolerance. figshare.com

Organophotocatalysis offers a metal-free alternative. nih.gov Catalysts like 4CzIPN can mediate the [2+2] cycloaddition of electron-deficient styrenes, which have historically been challenging substrates. nih.gov The mechanism generally proceeds through an energy transfer pathway where the photo-excited catalyst transfers energy to the alkene, which then forms a diradical intermediate that cyclizes. nih.govrsc.org This approach avoids the need for high-energy UV light, allowing for greater scalability and functional group compatibility. nih.gov

Table 2: Examples of Photocatalytic [2+2] Cycloaddition Systems

| Photocatalyst | Substrate Type | Light Source | Key Features |

| [Ir(dF(CF3)ppy)2(dtb-bpy)]PF6 | Cinnamic esters | 450 nm UV-light | High yield and diastereoselectivity for trans products. rsc.org |

| Ir(ppy)2(dtbbpy)PF6 | DNA-tagged styrenes and cinnamates | Not specified | Excellent functional group tolerance in aqueous solution. figshare.com |

| 4CzIPN (Organic Dye) | Electron-deficient styrenes | Visible light | Enables cycloaddition of challenging substrates; metal-free. nih.gov |

| Thioxanthone (Organic Dye) | Cinnamic acids | Visible light | Enables cascade reactions including E-Z isomerization and lactonization. nih.gov |

Stereoselective Synthesis in Cyclobutyl Keto Acid Production

Achieving stereocontrol is a paramount challenge in modern organic synthesis. For molecules like this compound, which may possess chiral centers on the cyclobutane ring, stereoselective methods are required to produce a single enantiomer or diastereomer.

Enantioselective Approaches for Cyclobutane-Containing Amino Acids

While not keto acids, the synthesis of cyclobutane amino acids (CBAAs) provides a valuable blueprint for the enantioselective construction of the cyclobutane core. researchgate.net These conformationally constrained peptidomimetics are often synthesized using methods that could be adapted for other cyclobutane targets.

One prominent strategy is the photocatalytic [2+2] cycloaddition of dehydroamino acids with olefins. researchgate.net For instance, using a potent iridium-based triplet sensitizer, a cycloaddition between dehydroamino acids and styrene (B11656) derivatives can be achieved. researchgate.net Another approach involves the template-free photocycloaddition of (Z)-4-aryliden-5(4H)-oxazolones. The addition of a Lewis acid to the reaction can surprisingly invert the stereochemical outcome, allowing for selective access to different diastereomers from the same starting material. csic.es These methods highlight how photocatalysis, when combined with chiral information or additives, can be a powerful tool for creating enantioenriched cyclobutane structures.

Chiral Auxiliary and Asymmetric Catalysis in Keto Acid Synthesis

Two dominant strategies for achieving enantioselectivity are the use of chiral auxiliaries and asymmetric catalysis. nih.govacs.org Both approaches can be envisioned in the synthesis of a chiral version of this compound.

Chiral auxiliaries are stoichiometric, enantiopure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. nih.govacs.org For example, Evans oxazolidinones can be attached to cinnamic acid derivatives. A subsequent light-driven [2+2] photodimerization reaction proceeds with high enantiocontrol, affording a functionalized cyclobutane ring with up to 99% enantiomeric excess after the auxiliary is removed. rsc.org This strategy is robust but requires additional steps for attaching and removing the auxiliary. acs.org

Asymmetric catalysis uses a substoichiometric amount of a chiral catalyst to generate a stereocenter. This is often a more efficient approach. acs.org In the context of keto acid synthesis, this could involve several transformations:

Asymmetric Alkylation: A dual biocatalytic platform using engineered methyltransferases has been developed for the asymmetric alkylation of α-keto acids. nih.gov

Asymmetric Hydrogenation: Highly efficient chiral spiro iridium catalysts have been used for the direct asymmetric hydrogenation of α-keto acids to produce chiral α-hydroxy acids. rsc.org

Asymmetric Cycloaddition: Dual catalysis systems, combining a photocatalyst with a chiral Lewis acid catalyst (e.g., a chiral nickel complex), have enabled highly enantioselective [3+2] photocycloadditions of β-keto esters. acs.org Similarly, a chiral cinchona-based organocatalyst can be used for the enantioselective synthesis of thio-substituted cyclobutanes. rsc.orgnih.gov

These catalytic methods offer direct access to enantioenriched products and represent the state-of-the-art in stereoselective synthesis.

Chemical Reactivity and Mechanistic Investigations of 6 Cyclobutyl 6 Oxohexanoic Acid

Fundamental Reaction Pathways

The reactivity of 6-Cyclobutyl-6-oxohexanoic acid is characterized by transformations involving its carboxylic acid and keto moieties. These include esterification, decarboxylation, and isomerization, each with distinct mechanistic features.

Esterification of the Carboxylic Acid Moiety

The conversion of the carboxylic acid group in this compound to an ester is a cornerstone of its synthetic utility. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

The mechanism of Fischer esterification is a reversible, multi-step process initiated by the protonation of the carbonyl oxygen of the carboxylic acid. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes a proton transfer and subsequent elimination of a water molecule to form the ester.

The presence of the bulky cyclobutyl group adjacent to the reactive center may introduce steric hindrance, potentially slowing the reaction rate compared to unhindered carboxylic acids. However, by employing a large excess of the alcohol or by removing water as it is formed, the equilibrium can be effectively shifted towards the ester product.

Table 1: General Steps in Fischer-Speier Esterification

| Step | Description |

| 1 | Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. |

| 2 | Nucleophilic attack by the alcohol on the activated carbonyl carbon. |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups. |

| 5 | Elimination of water to form a protonated ester. |

| 6 | Deprotonation to yield the final ester product and regenerate the acid catalyst. |

Decarboxylation Kinetics and Mechanisms of Beta-Keto Acid Systems

While this compound is a δ-keto acid, the principles of decarboxylation are best understood by examining related β-keto acid systems. Beta-keto acids readily undergo decarboxylation upon heating, a reaction that proceeds through a cyclic, concerted transition state. sjf.edumasterorganicchemistry.com This pericyclic reaction involves the rearrangement of six electrons, leading to the formation of an enol intermediate, which then tautomerizes to the more stable ketone. researchgate.netlibretexts.org

The rate of decarboxylation is influenced by electronic and steric factors. For instance, theoretical studies on formylacetic acid predict an activation barrier of 28.6 kcal/mol for the neutral molecule and a lower barrier of 20.6 kcal/mol for its anion. nih.gov In a study of alkyl-substituted beta-keto acids, the rate of decarboxylation in solution was found to correlate with the increasing length of the C-C bond at the α-position. sjf.edu

The geometry of the system also plays a crucial role. Studies on the decarboxylation of a β-keto acid within a bicyclo[3.2.1]octane system have shown that the reaction rate is dependent on the dihedral angle between the departing carboxyl group and the π-bond of the ketone. masterorganicchemistry.com This suggests that the orientation of the cyclobutyl group in analogs of this compound could significantly impact the kinetics of decarboxylation if a β-keto acid derivative were to be synthesized.

Table 2: Activation Parameters for the Decarboxylation of Acetoacetic Acid in Aqueous Solution

| Species | Activation Energy (kcal/mol) |

| Acetoacetic Acid | 23.7 |

| Acetoacetate Anion | 22.9 |

Data from a study on the decarboxylation of acetoacetic acid, a representative β-keto acid. masterorganicchemistry.com

Keto-Acid–Hydroxy-Lactone Isomerization Dynamics

Gamma (γ) and delta (δ) keto acids, such as this compound, can exist in equilibrium with their cyclic hydroxy-lactone tautomers. britannica.comscribd.com This intramolecular reaction involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the ketone's carbonyl carbon.

In many instances, particularly with γ-keto acids, the equilibrium favors the formation of a five-membered lactol ring. psu.edu The position of this equilibrium is influenced by factors such as solvent, temperature, and the substitution pattern of the molecule. For example, in a study of lichen depsides, which contain a δ-keto-acid moiety, the isomerization was found to be modulated by internal hydrogen bonding. researchgate.net

Oxidation Chemistry and Radical Reactions

The presence of a ketone functional group and a cyclobutyl ring makes this compound susceptible to various oxidative transformations, including catalytic oxidation and reactions initiated by radicals.

Catalytic Oxidation of Analogous Oxohexanoic Acids by Heteropolyacids

Heteropolyacids are known to be effective catalysts for the oxidation of various organic substrates. While specific studies on the catalytic oxidation of this compound by heteropolyacids are limited, research on analogous compounds provides valuable insights. For instance, the oxidation of 6-oxohexanoic acid has been achieved through various methods, and heteropolyacids have been employed in the oxidative cleavage of related cyclic ketones.

The mechanism of such oxidations often involves the activation of an oxidant, such as hydrogen peroxide, by the heteropolyacid catalyst. The activated species can then attack the organic substrate, leading to a variety of oxidation products. The reaction conditions, including the choice of catalyst, oxidant, and solvent, can be tuned to favor specific products.

Hydroxyl Radical (OH) Initiated Oxidation Mechanisms of Cyclobutyl Keto Acid Analogs

Hydroxyl radicals (•OH) are highly reactive species that can initiate the oxidation of organic molecules through hydrogen abstraction or addition to unsaturated bonds. nist.govyoutube.com The reaction of hydroxyl radicals with the cyclobutyl moiety of this compound is expected to proceed primarily through hydrogen abstraction from the C-H bonds of the cyclobutane (B1203170) ring.

Kinetic studies on the reaction of hydroxyl radicals with cyclobutane have been conducted using laser flash photolysis/resonance fluorescence. researchgate.net The rate constant for this reaction provides a basis for understanding the initial step in the oxidation of the cyclobutyl group in more complex molecules.

Table 3: Kinetic Parameters for the Reaction of Hydroxyl Radicals with Cyclobutane

| Temperature (K) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Reference |

| 298 | (1.75 ± 0.15) x 10⁻¹³ | researchgate.net |

Formation and Reactivity of Peroxy and Alkoxy Radical Intermediates in Cyclobutyl Keto Acid Degradation

The oxidation of this compound in the atmosphere is largely initiated by reactions with hydroxyl (OH) radicals, leading to the formation of a complex cascade of radical intermediates. The initial attack by an OH radical typically involves the abstraction of a hydrogen atom, forming a carbon-centered radical. In the presence of molecular oxygen (O₂), this radical is rapidly converted into a peroxy radical (RO₂).

Peroxy radicals are central to the atmospheric degradation of organic compounds. nih.gov In environments with low levels of nitrogen oxides (NOₓ), RO₂ radicals can undergo self-reaction or cross-reaction with other peroxy radicals, including the hydroperoxy radical (HO₂). These reactions can lead to the formation of a variety of non-radical products, including hydroperoxides, alcohols, and carbonyl compounds, or they can propagate the radical chain by forming alkoxy radicals (RO).

Alkoxy radicals are another key transient species in the degradation of this compound. nih.gov They are primarily formed from the reaction of peroxy radicals with nitric oxide (NO) or from the self-reaction of peroxy radicals. Once formed, alkoxy radicals have several potential reaction pathways, including:

Reaction with O₂: This reaction regenerates a peroxy radical and a carbonyl compound.

Isomerization: Intramolecular hydrogen shifts can lead to the formation of a more stable radical, often a hydroxyalkyl radical.

Decomposition: The fragmentation of the alkoxy radical can result in the formation of smaller, more volatile organic compounds and a new radical.

The relative importance of these pathways is dependent on the specific structure of the alkoxy radical and the ambient conditions. For instance, β-hydroxyalkoxy radicals, which can be formed during the degradation of keto acids, are known to decompose rapidly, leading to the formation of a carbonyl compound and a HO₂ radical. researchgate.net

The table below summarizes the key radical intermediates and their primary reaction pathways in the degradation of cyclobutyl keto acids.

| Radical Intermediate | Formation Pathway(s) | Primary Reaction Pathway(s) | Significance |

| **Peroxy Radical (RO₂) ** | R• + O₂ | Reaction with NO, HO₂, other RO₂ | Central intermediate in atmospheric oxidation, precursor to alkoxy radicals and non-radical products. |

| Alkoxy Radical (RO•) | RO₂• + NO, RO₂• + R'O₂• | Isomerization, Decomposition, Reaction with O₂ | Key branching point in degradation, leading to fragmentation or functionalization. nih.gov |

Ozone-Initiated Oxidation Kinetics and Mechanistic Pathways

The ozonolysis of an alkene proceeds through the formation of a primary ozonide, which rapidly decomposes to form a carbonyl compound and a Criegee intermediate. The Criegee intermediate is a highly reactive species with several potential fates, including:

Collisional stabilization: The stabilized Criegee intermediate can then react with other atmospheric species, such as water vapor, sulfur dioxide (SO₂), or nitrogen dioxide (NO₂).

Unimolecular decomposition: This can lead to the formation of OH radicals, hydroperoxides, or other products.

The formation of highly oxidized multifunctional compounds (HOMs) can occur through the autoxidation of peroxy radicals formed during ozonolysis. copernicus.org This process involves a series of intramolecular hydrogen shifts and O₂ additions, leading to the rapid formation of molecules with high oxygen content. copernicus.org These HOMs are known to be important precursors to SOA formation.

The kinetics of ozone-initiated oxidation are highly dependent on the structure of the organic molecule and the reaction conditions. The rate constants for the reaction of ozone with various organic compounds can span several orders of magnitude.

Photochemical Transformations of Cyclobutyl Keto Acids

Photochemistry plays a crucial role in the atmospheric fate of many organic compounds, including keto acids. The absorption of solar radiation can lead to the electronic excitation of a molecule, which can then undergo a variety of photochemical transformations.

For ketones like this compound, the most important photochemical reactions are the Norrish Type I and Type II reactions. wikipedia.orgslideshare.net These reactions are initiated by the absorption of a photon by the carbonyl group, leading to its excitation to a singlet state, which can then convert to a triplet state through intersystem crossing. wikipedia.org

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of two radical fragments. wikipedia.org In the case of this compound, this would lead to the formation of a cyclobutylacyl radical and a 5-carboxypentyl radical. These radicals can then undergo further reactions, such as decarbonylation, recombination, or reaction with O₂.

Norrish Type II Reaction: This reaction is an intramolecular process that occurs if there is a γ-hydrogen atom available for abstraction by the excited carbonyl group. wikipedia.org The abstraction of this hydrogen leads to the formation of a 1,4-biradical. This biradical can then undergo either cyclization to form a cyclobutanol (B46151) derivative or fragmentation (β-scission) to yield an enol and an alkene. wikipedia.org The enol will subsequently tautomerize to the corresponding carbonyl compound.

The relative quantum yields of the Norrish Type I and Type II pathways depend on the molecular structure, the solvent, and the temperature.

The table below outlines the primary photochemical pathways for cyclobutyl keto acids.

| Photochemical Pathway | Initial Step | Key Intermediate(s) | Major Products |

| Norrish Type I | α-cleavage of the excited carbonyl group | Acyl radical, Alkyl radical | Alkanes, Alkenes, Carbon monoxide |

| Norrish Type II | Intramolecular γ-hydrogen abstraction | 1,4-biradical | Cyclobutanol derivatives, Alkenes, Carbonyl compounds |

The presence of an aqueous phase, such as in clouds, fog, and atmospheric aerosols, can significantly influence the photodegradation of organic compounds. For this compound, which has a carboxylic acid group and is therefore water-soluble, aqueous-phase photochemistry is particularly relevant.

The aqueous phase can affect photodegradation kinetics in several ways:

Solvent Effects: The polarity of water can influence the energies of the excited states and the transition states of the photochemical reactions, thereby altering the reaction rates and product distributions.

Indirect Photolysis: The presence of other photochemically active species in the aqueous phase, such as nitrate (B79036), nitrite, and dissolved organic matter (DOM), can lead to the formation of reactive species like OH radicals, which can then react with the keto acid.

Computational and Theoretical Mechanistic Studies

Computational chemistry provides a powerful tool for investigating the complex reaction mechanisms involved in the atmospheric degradation of organic compounds. Quantum chemical calculations can be used to determine the structures and energies of reactants, intermediates, transition states, and products, providing valuable insights into the feasibility and kinetics of different reaction pathways.

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio methods (e.g., Møller-Plesset perturbation theory and coupled cluster theory), are widely used to study atmospheric reactions. fiveable.me By calculating the potential energy surface for a given reaction, it is possible to identify the minimum energy pathway and the energy barrier (activation energy).

From the calculated activation energy, reaction rate constants can be estimated using Transition State Theory (TST). The TST expression for the rate constant is given by:

k(T) = (k_B * T / h) * e^(-ΔG‡ / RT)

where:

k(T) is the temperature-dependent rate constant

k_B is the Boltzmann constant

T is the temperature

h is the Planck constant

R is the gas constant

ΔG‡ is the Gibbs free energy of activation

These calculations can be used to:

Predict the dominant degradation pathways for this compound under different atmospheric conditions.

Estimate the atmospheric lifetime of the compound with respect to various oxidants.

Elucidate the detailed mechanisms of complex reactions, such as the Norrish Type I and Type II photoreactions and the ozonolysis of its degradation products.

The accuracy of these calculations is highly dependent on the level of theory and the basis set used. fiveable.me Nevertheless, computational studies provide an invaluable complement to experimental investigations, offering a level of detail that is often difficult to obtain through experiments alone.

Photodissociation Dynamics Simulations

Photodissociation dynamics simulations are powerful computational tools used to model the fragmentation of a molecule following the absorption of light. These simulations can predict the likely bond cleavages and the nature of the resulting photoproducts. In the absence of direct experimental data for this compound, we can infer its likely photodissociation behavior based on studies of similar molecules, such as other keto acids. acs.orgrsc.org

Upon UV excitation, this compound is expected to undergo electronic transitions, primarily the n → π* transition associated with the carbonyl group. This excitation can lead to several competing dissociation pathways. The specific pathways and their efficiencies would be influenced by the excitation wavelength and the molecular environment (e.g., gas phase or in solution).

One probable photodissociation pathway is the Norrish Type I cleavage, which involves the homolytic cleavage of the bond alpha to the carbonyl group. For this compound, this could lead to two primary fragmentation patterns:

Pathway A: Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring, yielding a cyclobutyl radical and a 6-oxo-6-hydrocarboxyhexyl radical.

Pathway B: Cleavage of the bond between the carbonyl carbon and the pentanoic acid chain, resulting in a cyclobutanoyl radical and a 5-carboxypentyl radical.

Computational studies on the bond dissociation energies of ketones suggest that the stability of the resulting radical fragments plays a crucial role in determining the favored pathway. nih.gov The relative stability of the cyclobutyl radical versus the acyl-type radical would be a key factor.

Another potential photochemical reaction is decarboxylation, a common process for carboxylic acids and some keto acids upon UV irradiation. rsc.orgrsc.org In this process, the molecule could lose a molecule of carbon dioxide, leading to the formation of a cyclobutyl pentyl ketone. The mechanism of decarboxylation could proceed from an excited state of the carboxylic acid moiety or be coupled with the dynamics of the excited ketone. rsc.org

The table below outlines the predicted primary photodissociation products of this compound based on analogous systems.

| Dissociation Pathway | Predicted Primary Products | Notes |

| Norrish Type I (Pathway A) | Cyclobutyl radical + 6-Oxo-6-hydrocarboxyhexyl radical | Cleavage of the C-C bond between the carbonyl and the cyclobutyl ring. |

| Norrish Type I (Pathway B) | Cyclobutanoyl radical + 5-Carboxypentyl radical | Cleavage of the C-C bond between the carbonyl and the alkyl chain. |

| Photodecarboxylation | Cyclobutyl pentyl ketone + Carbon dioxide | Loss of CO2 from the carboxylic acid group. |

Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. ucsb.eduwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energies and spatial distributions of these frontier orbitals in this compound can provide significant insights into its chemical behavior.

General Principles of Frontier Orbitals in Keto Acids:

In a molecule like this compound, the HOMO is likely to be associated with the non-bonding lone pair electrons on the oxygen atoms of the carbonyl and carboxylic acid groups. The LUMO is typically the antibonding π* orbital of the carbonyl group (C=O). libretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Reactivity Prediction for this compound:

Nucleophilic Attack: The LUMO, being localized on the carbonyl carbon, represents the most electrophilic site in the molecule. Therefore, nucleophiles will preferentially attack this carbon atom. The strained nature of the cyclobutyl ring might also influence the reactivity at the carbonyl center.

Electrophilic Attack: The HOMO, with significant contributions from the oxygen lone pairs, indicates that these oxygen atoms are the primary sites for electrophilic attack. Protonation, for instance, would occur at either the carbonyl or the carboxylic acid oxygen.

Acid-Base Chemistry: The acidity of the carboxylic acid group can also be rationalized using FMO theory. The stability of the conjugate base (carboxylate anion) is related to the energy of the HOMO of the anion. nih.gov

Pericyclic Reactions: While less common for this type of molecule, the potential for participating in pericyclic reactions can be analyzed by considering the symmetry and energy of the frontier orbitals.

The table below summarizes the predicted characteristics of the frontier orbitals of this compound and their implications for reactivity, based on general principles of molecular orbital theory for similar functional groups.

| Orbital | Predicted Location | Predicted Role in Reactivity |

| HOMO | Primarily on the oxygen lone pairs of the carbonyl and carboxylic acid groups. | Site for electrophilic attack and electron donation. |

| LUMO | Primarily the π* antibonding orbital of the carbonyl group (C=O). | Site for nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity. |

Computational chemistry methods, such as Density Functional Theory (DFT), would be required to calculate the precise energies and shapes of the HOMO and LUMO for this compound. nih.gov Such calculations would provide a more quantitative prediction of its reactivity and could help in elucidating the mechanisms of its reactions. For instance, the concept of the Frontier Effective-for-Reaction Molecular Orbital (FERMO) has been shown to be a more accurate descriptor for the acid-base behavior of carboxylic acids than the HOMO alone. nih.gov

Applications and Biological Relevance of 6 Cyclobutyl 6 Oxohexanoic Acid and Analogs

Role as a Chemical Building Block in Advanced Organic Synthesis

The cyclobutyl group is a four-membered cycloalkyl substituent that can significantly influence the properties and reactivity of molecules. fiveable.methecontentauthority.com Its notable ring strain makes it more reactive than other cycloalkyl groups and susceptible to ring-opening reactions. fiveable.me This reactivity, combined with its conformational flexibility, makes the cyclobutyl moiety an important structural motif in organic synthesis. fiveable.me

Precursor in the Synthesis of Complex Natural Products and Synthetic Targets

Cyclobutane-containing compounds are challenging to synthesize, yet they form the core structure of many complex and bioactive natural products. researchgate.netauburn.edu The construction of these four-membered rings is a key focus in total synthesis. researchgate.net While [2+2] cycloaddition is a common method, it is not always feasible. auburn.edu Consequently, alternative strategies are continuously being developed. For instance, a transannular McMurry reaction of functionalized macrocyclic 1,4-diketones has been utilized for the synthesis of cyclobutane-containing lignans and their analogs. auburn.edu

The use of natural products as starting points for generating new complex compounds is a significant strategy in medicinal chemistry. nih.gov Building blocks like 6-cyclobutyl-6-oxohexanoic acid, which combine a strained ring system with a linear chain containing a ketone and a carboxylic acid, can serve as versatile precursors for creating intricate molecular architectures that mimic the complexity of natural products. nih.gov The synthesis of difunctionalized cyclobutanes is of particular interest in medicinal chemistry, and methods are being developed for their stereocontrolled synthesis from precursors like cyclobutyl ketones. nih.gov

Potential in Materials Chemistry Based on Unique Structural Features

The structural features of the cyclobutyl group make it a valuable component in materials science. fiveable.me The inherent ring strain and distinct conformational properties can be harnessed to create materials with specific characteristics. fiveable.meresearchgate.net For example, the controlled ring-opening of cyclobutane (B1203170) moieties can be used to develop stress-responsive polymers or to alter material properties in a predictable manner. The rigidity and defined shape of the cyclobutyl ring can also be used to create ordered molecular assemblies or to influence the packing of molecules in crystalline materials, potentially impacting their electronic or optical properties.

Biomedical Research Applications

The combination of a cyclobutyl ring and a keto-acid chain in a single molecule creates a scaffold with significant potential for biomedical applications, particularly in drug design and the study of biological processes.

Design and Synthesis of Enzyme Inhibitors featuring Cyclobutyl Keto Acid Scaffolds (e.g., Arginase Inhibitors)

The enzyme arginase, which hydrolyzes L-arginine to L-ornithine and urea, is a key target in immuno-oncology and for inflammatory diseases. nih.govnih.gov Its inhibition is sought to enhance anti-tumor immune responses by increasing the availability of L-arginine for T-cell function. nih.gov While many arginase inhibitors are based on boronic acids, other scaffolds have shown high potency. Notably, N-alkylcyclobutylamine derivatives have been identified as a class of arginase inhibitors with activity against human arginase-1 (hARG-1) and human arginase-2 (hARG-2) in the nanomolar range. nih.gov This highlights the utility of the cyclobutyl scaffold in designing potent enzyme inhibitors. The cyclobutyl group can provide a rigid framework that orients other functional groups for optimal interaction with the enzyme's active site.

| Compound Class | Target Enzyme | Potency Range (IC50) | Reference |

|---|---|---|---|

| N-alkylcyclobutylamine derivatives | hARG-1 | 0.1 nM to 100 nM | nih.gov |

| N-alkylcyclobutylamine derivatives | hARG-2 | 0.1 nM to 100 nM | nih.gov |

Investigation of Biologically Active Compounds with Oxohexanoic Acid Scaffolds

The oxohexanoic acid scaffold is a key feature in various biologically active molecules. For example, a series of 6-aryl-4-oxohexanoic acids have been synthesized and evaluated for anti-inflammatory activity. nih.govbenthamdirect.comresearchgate.net These compounds were tested for their effects on arachidonic acid metabolism and in in-vivo models of inflammation. nih.govbenthamdirect.com The synthesis involved the condensation of levulinic acid with various aldehydes, followed by reduction. nih.govresearchgate.net The results showed that certain derivatives possessed significant anti-inflammatory effects, demonstrating the value of the oxohexanoic acid core in the development of new therapeutic agents. nih.govbenthamdirect.com Furthermore, 6-oxohexanoic acid itself is a key intermediate in biocatalytic pathways, such as the synthesis of 6-aminohexanoic acid (a precursor to Nylon 6) from cyclohexane. nih.gov

| Compound Type | Synthesis Precursors | Biological Activity Tested | Reference |

|---|---|---|---|

| 6-aryl-4-oxohexanoic acids | Appropriate aldehyde, Levulenic acid | Anti-inflammatory (in vitro and in vivo) | nih.govbenthamdirect.comresearchgate.net |

| 6-aryl-4-oxohex-5-enoic acids | Appropriate aldehyde, Levulenic acid | Anti-inflammatory (in vivo) | nih.govbenthamdirect.com |

Interactions with Biological Targets and Enzyme Active Sites

The functionality of this compound is well-suited for interaction with enzyme active sites. The active site of an enzyme is composed of a specific arrangement of amino acid residues that create a unique chemical environment for binding substrates. libretexts.org The keto acid portion of the molecule is particularly important for such interactions. It is known that α-keto acids are key metabolites and their conversion is catalyzed by large enzyme complexes. nih.gov Diketo acid moieties have been successfully used in drug design to coordinate with divalent metal cations, such as Mg²⁺, which are often essential for enzyme catalysis. nih.gov This interaction, observed in inhibitors of HIV-1 integrase and M. tuberculosis malate synthase, involves the carboxylate and adjacent ketone oxygens binding to the metal ion. nih.gov

In addition to metal coordination, the keto and carboxylate groups can form hydrogen bonds with amino acid residues in the active site, such as arginine. nih.gov The hydrophobic cyclobutyl group can engage in van der Waals interactions with non-polar pockets within the active site. The enzyme and substrate can undergo conformational changes upon binding to achieve an optimal fit, a concept known as "induced fit". libretexts.org This dynamic interaction lowers the activation energy of the reaction, and a tightly binding inhibitor can block this process. libretexts.org

Environmental and Atmospheric Chemistry Implications

The atmospheric chemistry of biogenic volatile organic compounds (BVOCs) plays a crucial role in the formation of secondary organic aerosols (SOAs), which have significant impacts on air quality and climate. While direct atmospheric observations of this compound are limited, its formation, fate, and partitioning behavior can be inferred from studies of analogous compounds, particularly the oxidation products of monoterpenes containing cyclobutyl moieties, such as Δ³-carene.

Formation as Secondary Organic Aerosol (SOA) Products from Biogenic Volatile Organic Compounds

Secondary organic aerosols are formed in the atmosphere through the oxidation of volatile organic compounds, leading to lower volatility products that can partition into the particle phase. A significant source of SOA is the atmospheric oxidation of monoterpenes (C₁₀H₁₆), a major class of BVOCs. The formation of compounds like this compound is mechanistically plausible through the oxidation of specific monoterpenes that possess a cyclobutyl ring structure.

One such precursor is Δ³-carene , a bicyclic monoterpene. Its atmospheric oxidation, particularly through ozonolysis, can lead to the cleavage of the cyclohexene ring while potentially preserving the cyclobutyl ring. The subsequent reactions of the resulting Criegee intermediates and other radical species can introduce carbonyl and carboxylic acid functionalities, leading to the formation of a variety of oxygenated products. While specific identification of this compound in chamber studies of Δ³-carene oxidation is not explicitly documented in readily available literature, the formation of various C₇ to C₁₀ compounds has been observed. The distribution of these products is influenced by environmental conditions such as temperature and relative humidity, which can affect the fragmentation of monomer compounds.

The general mechanism for the formation of such dicarboxylic acids from cyclic monoterpenes involves the following steps:

Initial Oxidation : The reaction is initiated by an oxidant, most commonly ozone (O₃), the hydroxyl radical (•OH), or the nitrate (B79036) radical (NO₃•), attacking the double bond of the monoterpene.

Ring Opening : This initial attack leads to the formation of an unstable primary ozonide (in the case of ozonolysis), which rapidly decomposes and opens the six-membered ring of the carene molecule.

Formation of Functional Groups : Subsequent reactions of the resulting intermediates in the presence of other atmospheric species (e.g., H₂O, NOₓ) lead to the formation of various functional groups, including aldehydes, ketones, and carboxylic acids.

Further Oxidation : The initially formed, less oxidized products can undergo further oxidation, leading to the formation of dicarboxylic acids like this compound.

The yields of specific SOA products from monoterpene ozonolysis are highly dependent on the reaction conditions, including the concentrations of the precursor VOC and oxidants like NOₓ.

Atmospheric Oxidation Pathways and Environmental Fate in Aerosols and Cloudwater

Once formed and present in the atmospheric aerosol phase, this compound and its analogs are subject to further chemical transformations that determine their environmental fate. The primary atmospheric removal pathway for such compounds in the condensed phase is oxidation by hydroxyl radicals (•OH).

In the aqueous phase of aerosols and cloudwater, the oxidation of dicarboxylic acids and related compounds can proceed, leading to the formation of smaller, more highly oxidized species. For instance, the aqueous-phase oxidation of larger dicarboxylic acids can ultimately lead to the formation of smaller, more ubiquitous dicarboxylic acids such as oxalic acid (C₂), malonic acid (C₃), and succinic acid (C₄). This atmospheric "aging" process is a significant aspect of the lifecycle of organic aerosols.

The presence of both a ketone and a carboxylic acid functional group in this compound makes it susceptible to various atmospheric reactions:

Photolysis : The carbonyl group can absorb solar radiation, leading to photolytic cleavage of the molecule.

Radical Reactions : The C-H bonds in the molecule, particularly those adjacent to the carbonyl or carboxylic acid groups, are susceptible to attack by •OH radicals.

Aqueous Phase Chemistry : In cloud and fog droplets, the carboxylic acid group will be deprotonated to a carboxylate, influencing its reactivity and solubility. Aqueous-phase oxidation by •OH radicals is a significant loss process for organic acids in the atmosphere.

These degradation processes ultimately lead to the removal of this compound from the atmosphere, with its carbon being converted to smaller organic molecules and eventually to CO₂. The atmospheric lifetime of such dicarboxylic acids will depend on the specific environmental conditions, including oxidant concentrations, solar radiation intensity, and the physical state of the aerosol.

Gas-to-Particle Partitioning Dynamics of Analogous Biogenic Oxidation Products

The distribution of a compound between the gas and particle phases is a critical factor in its atmospheric transport and impact. This gas-to-particle partitioning is governed by the compound's volatility, which is in turn determined by its molecular structure and functional groups. The partitioning of semivolatile organic compounds (SVOCs), such as the oxidation products of monoterpenes, is a dynamic equilibrium process.

For compounds analogous to this compound, which possess both a ketone and a carboxylic acid group, the volatility is expected to be significantly lower than that of their monoterpene precursors. The presence of polar functional groups increases the likelihood of the compound partitioning to the condensed (aerosol) phase.

The equilibrium partitioning of a compound i between the gas and particle phases can be described by its partitioning coefficient, Kp:

Kp = Cp / (Cg * M*o)

where:

Cp is the concentration of the compound in the particle phase (µg m⁻³)

Cg is the concentration of the compound in the gas phase (µg m⁻³)

Mo is the total mass concentration of the organic aerosol phase (µg m⁻³)

Studies on the ozonolysis of Δ³-carene have shown that the resulting oxidation products are dominated by SVOCs. The partitioning of these products to the aerosol phase is enhanced at lower temperatures. This temperature dependence is due to the decrease in the saturation vapor pressure of the compounds at lower temperatures, which favors condensation. Relative humidity can also influence partitioning, potentially by affecting the phase state and composition of the aerosol particles.

The table below summarizes the expected partitioning behavior of biogenic oxidation products based on their functionality, which can be used to infer the behavior of this compound.

| Compound Class | Key Functional Groups | Expected Volatility | Predominant Phase in Atmosphere |

| Monoterpenes | Alkene | High | Gas |

| Early Oxidation Products | Carbonyl, Hydroxyl | Intermediate | Gas and Particle (SVOC) |

| Dicarboxylic Acids (e.g., this compound) | Carboxylic Acid, Carbonyl | Low | Primarily Particle |

| Highly Oxidized Molecules | Multiple hydroxyl, carbonyl, and/or carboxylic acid groups | Very Low | Particle (Low Volatility Organic Compound) |

This table provides a generalized overview of the expected partitioning behavior of different classes of biogenic oxidation products.

The low volatility inferred for this compound suggests that once formed, it will predominantly reside in the aerosol phase, where it can contribute to the mass and growth of SOA particles. Its presence in the particle phase also means it can be transported over long distances in the atmosphere.

Future Research Perspectives on 6 Cyclobutyl 6 Oxohexanoic Acid

Development of Novel and Sustainable Synthetic Methodologies with High Efficiency and Selectivity

The synthesis of 6-Cyclobutyl-6-oxohexanoic acid, a molecule with potential applications stemming from its keto and carboxylic acid functionalities, currently lacks established and optimized protocols. Future research will be crucial in developing novel and sustainable synthetic methodologies that prioritize high efficiency and selectivity.

A promising avenue for exploration is the Friedel-Crafts acylation . organic-chemistry.orgsigmaaldrich.com This well-established reaction could potentially be adapted to synthesize the target molecule. One plausible route involves the acylation of cyclobutane (B1203170) with a derivative of adipic acid, such as adipoyl chloride. The reaction would likely require a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the formation of an acylium ion intermediate which then attacks the cyclobutane ring. sigmaaldrich.comkhanacademy.orgyoutube.com However, a key challenge in Friedel-Crafts reactions is controlling polysubstitution and rearrangement reactions. sigmaaldrich.comyoutube.com Future investigations should focus on optimizing reaction conditions, including the choice of solvent, temperature, and catalyst, to maximize the yield of the desired mono-acylated product. The use of milder and more environmentally friendly catalysts, such as zeolites or metal triflates, could also be explored to enhance the sustainability of the synthesis. acs.org

Furthermore, the principles of green chemistry should guide the development of synthetic routes. This includes the use of renewable starting materials, minimizing waste generation, and employing catalytic rather than stoichiometric reagents. youtube.com For instance, exploring biocatalytic methods, such as enzymatic reactions, could offer a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.gov

A hypothetical, yet plausible, synthetic scheme based on Friedel-Crafts acylation is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Cyclobutane | Adipoyl chloride | AlCl₃ | This compound |

This table illustrates a potential starting point for synthetic exploration. Detailed experimental studies will be necessary to validate and optimize this proposed pathway, focusing on maximizing yield and minimizing by-product formation.

Deeper Mechanistic Understanding of Complex Reactions under Varied Conditions

A thorough understanding of the reaction mechanisms involving this compound is fundamental for controlling its synthesis and predicting its behavior in various applications. Future research should delve into the mechanistic details of its formation and potential subsequent reactions.

For the proposed Friedel-Crafts synthesis, in-depth mechanistic studies could elucidate the precise role of the Lewis acid catalyst and the nature of the acylium ion intermediate. khanacademy.orgcityu.edu.hk Computational chemistry, employing methods like Density Functional Theory (DFT), could be a powerful tool to model the reaction pathway, calculate activation energies, and predict the stability of intermediates and transition states. cityu.edu.hk Such studies can provide valuable insights into the factors governing regioselectivity and the potential for side reactions.

Furthermore, the photochemical reactivity of this compound warrants investigation, particularly the Norrish Type I and Type II reactions , which are characteristic of ketones. nycu.edu.twwikipedia.orgrsc.orgyoutube.com Upon absorption of ultraviolet radiation, the carbonyl group can be excited, leading to cleavage of the α-carbon-carbon bond (Norrish Type I) or intramolecular hydrogen abstraction from the γ-carbon (Norrish Type II). nycu.edu.twwikipedia.org Understanding these photochemical pathways is crucial, especially when considering the environmental fate of the compound.

| Reaction Type | Description | Potential Products |

| Norrish Type I | α-cleavage of the excited ketone | Radical species |

| Norrish Type II | Intramolecular γ-hydrogen abstraction | Cyclobutanol (B46151) and an unsaturated acid |

These potential photochemical reactions highlight the need for experimental and theoretical studies to determine the quantum yields and product distributions under various conditions, such as in different solvents or in the presence of quenchers.

Advancement of Analytical Techniques for In Situ and Trace Analysis

The ability to accurately detect and quantify this compound is paramount for monitoring its synthesis, studying its reaction kinetics, and assessing its potential environmental presence. Future research should focus on developing and refining analytical techniques for both in-situ and trace-level analysis.

For real-time monitoring of its synthesis, in-situ spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy could be invaluable. cityu.edu.hk These methods allow for the continuous tracking of reactant consumption and product formation without the need for sample extraction, providing immediate feedback on the reaction progress. cityu.edu.hk

For trace analysis, particularly in environmental or biological matrices, highly sensitive and selective methods will be required. Chromatographic techniques , such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), coupled with mass spectrometry (MS), are likely to be the methods of choice. The inherent complexity of environmental samples necessitates robust sample preparation and cleanup procedures to minimize matrix interference. wikipedia.org

Future research could focus on developing specific derivatization methods to enhance the volatility or ionization efficiency of this compound, thereby improving its detection limits in GC-MS or LC-MS analysis.

| Analytical Technique | Application | Key Advantages |

| In-situ FTIR/Raman | Real-time reaction monitoring | Non-invasive, continuous data |

| GC-MS | Trace analysis of volatile derivatives | High sensitivity and selectivity |

| LC-MS | Trace analysis of the compound directly | Suitable for non-volatile compounds |

The development of such analytical methodologies will be instrumental in advancing the understanding of this compound's chemistry and potential impact.

Exploration of New Biomedical Applications through Rational Design and Structure-Activity Relationship Studies

The presence of both a ketone and a carboxylic acid group in this compound suggests a potential for biological activity. Future research should explore its biomedical applications through rational drug design and comprehensive structure-activity relationship (SAR) studies. nih.govnih.gov

Keto acids are known to play various roles in metabolism and have been investigated as inhibitors of various enzymes. nih.govasm.orgasm.org The cyclobutyl group in this compound provides a lipophilic moiety that could influence its binding to biological targets. SAR studies would involve synthesizing and testing a series of analogues with modifications to the cyclobutyl ring, the alkyl chain, and the carboxylic acid group to understand how these structural features affect biological activity. nih.govnih.govwikipedia.org

Computational docking studies could be employed to predict the binding of this compound to the active sites of various enzymes, providing a rational basis for selecting biological targets for experimental investigation. acs.org For instance, its structural similarity to other keto acids suggests it could potentially interact with enzymes involved in amino acid or fatty acid metabolism. nih.govasm.orgasm.org

| Potential Biological Target | Rationale |

| Dehydrogenases | Keto acids are substrates or inhibitors for many dehydrogenases. |

| Transaminases | Keto acids are involved in amino acid biosynthesis and degradation. asm.org |

| Fatty acid synthases | The long alkyl chain could allow for interaction with enzymes in lipid metabolism. nih.gov |

These are speculative targets, and extensive screening and in-vitro/in-vivo testing would be required to identify any genuine therapeutic potential.

Comprehensive Environmental Impact Assessment and Mitigation Strategies Related to Atmospheric Formation

Understanding the environmental fate of this compound is crucial, particularly its potential for atmospheric formation and persistence. Future research should focus on a comprehensive environmental impact assessment and the development of mitigation strategies.

Given its structure, it is plausible that this compound could be formed in the atmosphere through the oxidation of larger volatile organic compounds (VOCs). wikipedia.org Its photochemical reactivity, as discussed in the context of Norrish reactions, will be a key determinant of its atmospheric lifetime. nycu.edu.twwikipedia.orgyoutube.comnih.gov Photolysis could lead to its degradation, but it could also produce other potentially harmful secondary pollutants. youtube.comcolorado.eduunito.it

Future research should involve laboratory studies that simulate atmospheric conditions to investigate the formation and degradation pathways of this compound. This would involve studying its reactions with key atmospheric oxidants such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (•NO₃). The products of these reactions should be identified and their potential environmental and health impacts assessed.

Should this compound be identified as a significant atmospheric pollutant, mitigation strategies would need to be developed. These could include controlling the emissions of its precursor VOCs from industrial and other sources.

| Environmental Aspect | Research Focus |

| Atmospheric Formation | Identification of precursor VOCs and formation mechanisms. |

| Atmospheric Fate | Photolysis quantum yields and reaction rates with atmospheric oxidants. |

| Environmental Impact | Assessment of the toxicity and persistence of the compound and its degradation products. |

| Mitigation | Strategies to reduce emissions of precursor compounds. |

A thorough understanding of the environmental behavior of this compound is essential for ensuring its safe and sustainable use in any future applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Cyclobutyl-6-oxohexanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves condensation of cyclobutyl-containing aldehydes with levulinic acid derivatives under catalytic conditions (e.g., piperidine/acetic acid in toluene). The choice of catalyst and solvent polarity significantly impacts intermediate stability and final yield. For example, palladium-catalyzed hydrogenation may reduce unsaturated intermediates to the target compound . Key steps include monitoring reaction progress via TLC and optimizing temperature to minimize lactone byproduct formation .

Q. How can NMR and crystallography be applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the cyclobutyl proton environment (δ 1.5–2.5 ppm for CH₂ groups) and the ketone carbonyl signal (δ ~210 ppm in ¹³C). Compare with analogous compounds like 6-aryl-4-oxohexanoic acids .

- X-ray Crystallography : Resolve the spatial arrangement of the cyclobutyl ring and ketone group, as demonstrated for methyl 6-amino-6-oxohexanoate derivatives .

Q. What analytical techniques are critical for purity assessment of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase columns (C18) with UV detection at 210–230 nm for ketone absorption.

- Mass Spectrometry (MALDI-TOF) : Confirm molecular weight (e.g., [M+H]+ peak) and detect impurities via fragmentation patterns, as applied to polycaprolactone derivatives .

Advanced Research Questions

Q. How does structural modification of the cyclobutyl group affect bioactivity in anti-inflammatory models?

- Methodological Answer :

- In Vivo Testing : Use carrageenan-induced rat paw edema assays to compare inhibition of cyclooxygenase (COX) activity. Reference studies on 6-aryl-4-oxohexanoic acids, where substituent lipophilicity correlated with enhanced activity .

- Structure-Activity Relationship (SAR) : Replace cyclobutyl with bulkier substituents (e.g., naphthyl) and analyze metabolic stability via microsomal assays .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- Batch Comparison : Use multivariate analysis (PCA) of NMR/IR spectra to identify outlier batches.

- Isolation of Byproducts : Chromatographically separate lactone derivatives (e.g., via flash column chromatography) and characterize them to trace reaction pathway deviations .

Q. How can Passerini multicomponent polymerization (P-MCP) incorporate this compound into functional polymers?

- Methodological Answer :

- Polymer Design : React the ketone group with isocyanides (e.g., tert-butyl or mOEG4) in CH₂Cl₂ to form amide-linked polycaprolactone analogues. Monitor polymerization kinetics via GPC .

- Post-Polymerization Modification : Use thiol-ene "click" chemistry to graft bioactive moieties (e.g., glucose) onto alkene-functionalized polymers .

Methodological Frameworks for Research Design

Q. How to formulate hypothesis-driven research questions for studying this compound’s mechanisms?

- Guidance : Apply the "problem-solution gap" framework:

- Example : "Does the steric strain of the cyclobutyl ring enhance metabolic resistance compared to cyclohexyl analogues?" .

- Data Contradiction Analysis : Use triangulation (e.g., cross-validate HPLC, NMR, and bioassay data) to address discrepancies .

Q. What statistical approaches are suitable for analyzing clustered data in pharmacological studies?

- Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.